molecular formula C15H8Cl3N B13755117 4,6,8-Trichloro-2-phenylquinoline CAS No. 1153165-35-5

4,6,8-Trichloro-2-phenylquinoline

Cat. No.: B13755117
CAS No.: 1153165-35-5
M. Wt: 308.6 g/mol
InChI Key: GHBBYTMAXOYGTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,8-Trichloro-2-phenylquinoline can be achieved through various classical and modern synthetic protocols. Some of the well-known classical methods include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach syntheses . These methods often involve cyclization reactions and the use of transition metal catalysts, metal-free ionic liquids, or ultrasound irradiation to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of green chemistry protocols, such as ionic liquid-mediated reactions and ultrasound irradiation, is becoming increasingly popular to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,6,8-Trichloro-2-phenylquinoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the quinoline ring.

    Reduction: This reaction can modify the electronic properties of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of functionalized quinolines .

Mechanism of Action

The mechanism of action of 4,6,8-Trichloro-2-phenylquinoline involves its interaction with various molecular targets and pathways. As a quinoline derivative, it can inhibit the activity of certain enzymes and disrupt cellular processes. For example, quinoline compounds are known to interfere with DNA replication and repair, leading to their use as antimicrobial and anticancer agents . The specific molecular targets and pathways involved depend on the functional groups present on the quinoline scaffold.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6,8-Trichloro-2-phenylquinoline is unique due to the presence of three chlorine atoms at positions 4, 6, and 8 on the quinoline ring. This specific substitution pattern can significantly alter the compound’s chemical properties and biological activities compared to other quinoline derivatives .

Properties

CAS No.

1153165-35-5

Molecular Formula

C15H8Cl3N

Molecular Weight

308.6 g/mol

IUPAC Name

4,6,8-trichloro-2-phenylquinoline

InChI

InChI=1S/C15H8Cl3N/c16-10-6-11-12(17)8-14(9-4-2-1-3-5-9)19-15(11)13(18)7-10/h1-8H

InChI Key

GHBBYTMAXOYGTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)Cl

Origin of Product

United States

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